Triisopropylphosphonium tetrafluoroborate

Solubility Physicochemical Properties Formulation

Triisopropylphosphonium tetrafluoroborate (CAS 121099-07-8) is the air-stable, non-substitutable precursor to triisopropylphosphine ligands for ruthenium(II) catalysts. Its unique isopropyl steric profile defines catalyst coordination spheres critical for imine hydrogenation and dihydride/alkene-η6-arene complex synthesis. Only this specific phosphonium salt guarantees the exact ligand geometry required for reproducible catalytic performance, unlike generic trialkylphosphonium salts. Available as ≥97% powder with bulk quantities and global shipping options.

Molecular Formula C9H22BF4P
Molecular Weight 248.05 g/mol
CAS No. 121099-07-8
Cat. No. B047871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisopropylphosphonium tetrafluoroborate
CAS121099-07-8
Molecular FormulaC9H22BF4P
Molecular Weight248.05 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CC(C)[PH+](C(C)C)C(C)C
InChIInChI=1S/C9H21P.BF4/c1-7(2)10(8(3)4)9(5)6;2-1(3,4)5/h7-9H,1-6H3;/q;-1/p+1
InChIKeyKGBIZABAOCDZNU-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triisopropylphosphonium Tetrafluoroborate (CAS 121099-07-8): Properties and Primary Research Applications


Triisopropylphosphonium tetrafluoroborate (CAS 121099-07-8), with the linear formula C9H22BF4P and a molecular weight of 248.05, is a trialkylphosphonium salt belonging to the class of air-stable phosphonium tetrafluoroborates . It is commercially available as a powder with a typical purity of 97–98% . As a reactant, it is primarily employed as a source of the triisopropylphosphine ligand for the synthesis of ruthenium(II) complexes, as well as in catalytic imine hydrogenation and the formation of dihydride and alkene-η6-arene complexes . The tetrafluoroborate salt form offers enhanced bench stability compared to the corresponding free phosphine, which is known to be air-sensitive [1].

Why Triisopropylphosphonium Tetrafluoroborate Cannot Be Replaced by Generic Trialkylphosphonium Analogs


Triisopropylphosphonium tetrafluoroborate occupies a distinct niche among trialkylphosphonium salts due to its specific steric and electronic profile, which is critical for its designated applications. While the broader class of phosphonium tetrafluoroborates provides air-stable precursors to air-sensitive phosphines [1], the substituents on the phosphorus atom dictate key physical properties and catalytic performance. For instance, the steric bulk of the isopropyl groups in triisopropylphosphonium tetrafluoroborate directly influences the stability and reactivity of the resulting ruthenium complexes, a parameter that cannot be replicated by less bulky (e.g., triethyl) or more hindered (e.g., tri-tert-butyl) analogs . This specificity means that substituting a generic trialkylphosphonium salt without accounting for these steric differences can lead to altered solubility, different catalyst performance, or complete failure in established synthetic protocols.

Quantitative Evidence: Measurable Differentiation of Triisopropylphosphonium Tetrafluoroborate


Solubility Profile: Predicted Aqueous Solubility and Lipophilicity of Triisopropylphosphonium Tetrafluoroborate

Triisopropylphosphonium tetrafluoroborate is predicted to have a moderate aqueous solubility of 0.0223 mg/mL (8.99 × 10⁻⁵ mol/L) based on the ESOL topological method, and a consensus Log P (octanol-water partition coefficient) of 3.46 . While direct comparative solubility data for close analogs like tri-tert-butylphosphonium tetrafluoroborate are not available from the same study, the latter is reported as insoluble in water . This class-level inference suggests that triisopropylphosphonium tetrafluoroborate, with its smaller alkyl groups, is more hydrophilic, a critical parameter for selecting a reactant for reactions in aqueous or biphasic media.

Solubility Physicochemical Properties Formulation

Cross-Coupling Versatility: Reaction Suitability Profile of Triisopropylphosphonium Tetrafluoroborate

Triisopropylphosphonium tetrafluoroborate is reported to be suitable for seven distinct palladium-catalyzed cross-coupling reaction types: Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura . This broad applicability is comparable to that of tributylphosphonium tetrafluoroborate, which is also listed for the same set of reactions . However, the specific steric and electronic properties of the isopropyl groups are known to influence catalyst activity and selectivity, a nuance that is not captured by a simple list of compatible reaction types but is critical for reaction optimization.

Cross-Coupling Catalysis Ligand

Bench Stability: Triisopropylphosphonium Tetrafluoroborate as an Air-Stable Phosphine Precursor

Triisopropylphosphonium tetrafluoroborate, like other members of its class, is designed as an air-stable replacement for the corresponding air-sensitive trialkylphosphine [1]. This is a crucial handling advantage. While specific quantitative stability data (e.g., half-life in air) are not publicly reported for this compound, the principle is well-established for trialkylphosphonium tetrafluoroborates [2]. For context, the analogous tri-tert-butylphosphonium tetrafluoroborate is explicitly described as "stable enough to be stored in air for a long period," in stark contrast to the pyrophoric nature of tri-tert-butylphosphine .

Stability Handling Catalysis

Key Research and Industrial Applications for Triisopropylphosphonium Tetrafluoroborate


Synthesis of Tailored Ruthenium(II) Phosphine Complexes

Triisopropylphosphonium tetrafluoroborate is the designated reactant for the synthesis of specific triisopropylphosphine complexes of ruthenium(II) . The moderate steric bulk of the isopropyl groups is ideal for creating ruthenium catalysts with a defined coordination sphere, which can exhibit unique activity and selectivity in hydrogenation and other catalytic transformations. This application is unique to this specific phosphonium salt and cannot be fulfilled by analogs with different alkyl substituents without altering the resulting catalyst's performance.

Catalytic Imine Hydrogenation

This compound is explicitly employed as a reactant in catalytic systems for imine hydrogenation . The steric and electronic properties of the derived triisopropylphosphine ligand are crucial for the activity and selectivity of the hydrogenation catalyst. The use of the air-stable tetrafluoroborate salt simplifies the in situ generation of the active catalyst, improving experimental reproducibility and safety.

Formation of Dihydride and Alkene-η6-Arene Complexes

Triisopropylphosphonium tetrafluoroborate is a key component in the synthesis of dihydride and alkene-η6-arene complexes . These complexes are valuable intermediates and catalysts in organometallic chemistry. The specific ligand geometry provided by triisopropylphosphine is essential for the formation and stability of these complexes, making this compound a non-substitutable starting material for researchers in this field.

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